

Technical Support Center: Enhancing the Sensitivity of MCPA-butyl Detection

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: MCPA-butyl

Cat. No.: B1675961

[Get Quote](#)

Welcome to the technical support center for the sensitive detection of **MCPA-butyl**. This guide is designed for researchers, analytical scientists, and professionals in environmental monitoring and food safety who are looking to optimize their analytical methods and troubleshoot common sensitivity issues. As a phenoxyacetic herbicide, the butyl ester of MCPA (**MCPA-butyl**) is used to control broadleaf weeds in various crops.^{[1][2]} Its potential for environmental contamination necessitates highly sensitive and reliable detection methods to ensure regulatory compliance and environmental safety.^{[3][4]}

This document moves beyond standard protocols to explain the scientific principles behind enhancing detection sensitivity, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for understanding the complexities of **MCPA-butyl** analysis.

Q1: What is **MCPA-butyl** and why is its sensitive detection critical?

MCPA-butyl is the butyl ester derivative of 4-chloro-2-methylphenoxyacetic acid (MCPA), a selective and systemic herbicide.^{[1][5]} The ester form is often preferred in formulations for its lower water solubility compared to the parent acid, MCPA.^[6] Sensitive detection is paramount because pesticide residues, even at trace levels, can pose risks to non-target organisms and human health through environmental persistence and entry into the food chain. Regulatory

bodies like the World Health Organization (WHO) and the Environmental Protection Agency (EPA) have established stringent maximum residue limits (MRLs) for pesticides in water and food, often in the sub-parts-per-billion (ppb) range, making highly sensitive methods essential for monitoring and compliance.[3][7]

Q2: What is the fundamental difference between detecting MCPA acid and its ester, **MCPA-butyl**?

The primary difference lies in their chemical properties and how they are analyzed. MCPA is an acid, while **MCPA-butyl** is its more nonpolar ester.[5][8] This distinction dictates the analytical approach:

- Gas Chromatography (GC): MCPA acid is non-volatile and requires a derivatization step (e.g., esterification to its methyl ester) to be analyzed by GC.[9][10] **MCPA-butyl**, being an ester, is more volatile but may still benefit from specific GC conditions.
- Liquid Chromatography (LC): MCPA acid is readily analyzed by reversed-phase HPLC, often in negative ion mode for mass spectrometry (MS) detection.[11][12][13] **MCPA-butyl** can also be analyzed by LC, but its detection might be optimized under different conditions due to its higher hydrophobicity.[14]
- Hydrolysis: In environmental and biological systems, **MCPA-butyl** can hydrolyze back to the parent MCPA acid.[3] Therefore, some methods are designed to intentionally hydrolyze the sample to measure the total MCPA residue.[7]

Q3: What are the primary challenges in achieving low detection limits for **MCPA-butyl**?

Achieving high sensitivity is often hindered by several factors:

- Matrix Interference: Environmental samples (water, soil) and biological samples (food products) are complex matrices containing numerous compounds that can interfere with the analyte signal, either by creating a high background or by suppressing the instrument's response.[11][15]
- Low Concentrations: **MCPA-butyl** is often present at trace or ultra-trace levels (ng/L or ppt), requiring significant sample pre-concentration.[9]

- Analyte Properties: Like many pesticides, **MCPA-butyl** lacks strong chromophores or fluorophores, which can limit the sensitivity of UV or fluorescence-based detectors.[16]
- Adsorption: The molecule can adsorb to container surfaces or instrument components, leading to analyte loss and poor recovery, especially at low concentrations.

Part 2: Troubleshooting Guide for Enhanced Sensitivity

This section provides solutions to specific problems you may encounter during your experiments, focusing on the causality behind each troubleshooting step.

Problem 1: Poor Signal-to-Noise Ratio in Chromatographic Methods (HPLC/GC)

Q: My baseline is noisy and my **MCPA-butyl** peak is poorly defined in my HPLC-UV/GC-ECD analysis. How can I improve my signal-to-noise ratio?

A: A poor signal-to-noise (S/N) ratio is typically caused by either a low signal (analyte loss) or high noise (matrix interferences or instrument instability). The most effective strategy is a robust sample preparation protocol to isolate the analyte and remove interfering compounds.

Causality-Driven Solution: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is the cornerstone of trace pesticide analysis. It cleans the sample and concentrates the analyte simultaneously. For **MCPA-butyl**, a nonpolar sorbent like C18 is effective due to the molecule's hydrophobicity.[12][13][17] The process works by retaining the hydrophobic **MCPA-butyl** on the C18 sorbent while allowing polar, water-soluble interferences to pass through. A subsequent wash step removes weakly bound interferences, and finally, a small volume of organic solvent is used to elute the concentrated, purified analyte.

[Click to download full resolution via product page](#)

Detailed Protocol: C18 Solid-Phase Extraction for **MCPA-butyl** in Water

- Sorbent Selection: Use a C18 SPE cartridge (e.g., 200-500 mg). C18 is effective for retaining non-polar compounds like **MCPA-butyl** from aqueous samples.[\[17\]](#)
- Cartridge Conditioning:
 - Pass 5 mL of methanol through the cartridge to wet the C18 chains and activate the sorbent.
 - Flush with 5 mL of reagent water adjusted to the same pH as the sample (e.g., pH 2.5-3) to equilibrate the sorbent. Do not let the cartridge go dry.
- Sample Loading:
 - Acidify your water sample (e.g., 500 mL) to pH < 3. This ensures MCPA (if present from hydrolysis) is in its neutral form, maximizing retention on the C18 phase.
 - Pass the sample through the cartridge at a slow, steady flow rate (approx. 5-10 mL/min).
- Washing:
 - Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove hydrophilic interferences that may have been retained.
- Elution:
 - Dry the cartridge by applying a vacuum for 5-10 minutes.
 - Elute the retained **MCPA-butyl** with a small volume (e.g., 2 x 1 mL) of a strong organic solvent like acetonitrile or ethyl acetate into a collection tube.
- Concentration and Reconstitution:
 - Evaporate the eluate to near dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a small, precise volume (e.g., 200 μ L) of the initial mobile phase for HPLC or a suitable solvent for GC. This step achieves a high enrichment factor.[\[18\]](#)

Problem 2: Low Sensitivity in Electrochemical Sensing

Q: I'm developing an electrochemical sensor for **MCPA-butyl**, but the oxidation/reduction signal is very weak. How can I amplify the electrochemical response?

A: Standard glassy carbon electrodes (GCE) or screen-printed electrodes (SPEs) often provide a poor response for MCPA due to slow electron transfer kinetics.[\[4\]](#) The key to enhancing sensitivity is to modify the electrode surface to increase its active surface area and accelerate the electron transfer rate.

Causality-Driven Solution: Nanomaterial and Host-Guest Chemistry

- Nanomaterials: Materials like multi-walled carbon nanotubes (MWCNTs) or gold nanoparticles (AuNPs) dramatically increase the electrode's effective surface area and possess excellent electrical conductivity, providing more sites for the electrochemical reaction and enhancing signal current.[\[19\]](#)[\[20\]](#)
- Host-Guest Recognition: Molecules like β -cyclodextrin (β -CD) have a hydrophobic inner cavity and a hydrophilic exterior.[\[21\]](#) This structure allows them to act as "molecular hosts," capturing the hydrophobic phenoxy group of MCPA through host-guest interactions.[\[22\]](#) By immobilizing β -CD on the electrode, you can pre-concentrate MCPA at the surface, leading to a significant increase in the measured signal.[\[21\]](#)

[Click to download full resolution via product page](#)

Protocol Outline: Fabrication of a β -CD/MWCNT-Modified GCE

- Electrode Polishing: Polish a bare GCE with alumina slurry to a mirror finish, then sonicate in ethanol and deionized water to remove residues.
- MWCNT Dispersion: Disperse a small amount of MWCNTs in a solvent like DMF or a surfactant solution with the aid of sonication to create a stable, homogeneous black suspension.

- Modification: Drop-cast a few microliters of the MWCNT dispersion onto the polished GCE surface and allow it to dry. This forms a high-surface-area conductive film.
- β -CD Immobilization: The β -CD can be incorporated by either adding it to the initial MWCNT dispersion or by electrochemically polymerizing a film (e.g., polyaniline) on the MWCNT-modified electrode in the presence of β -CD.[21][22]
- Analysis: Use a sensitive voltammetric technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) to measure the MCPA concentration. These techniques minimize background charging currents, improving the S/N ratio compared to standard cyclic voltammetry.[4]

Problem 3: Difficulty in Achieving Ultra-Trace Detection (sub-ppb levels)

Q: Conventional methods are not sensitive enough for my regulatory needs. What advanced techniques can I use to detect MCPA at nanomolar or even picomolar concentrations?

A: To reach such low detection limits, you need techniques that combine exceptional selectivity with a powerful signal amplification mechanism. Two state-of-the-art approaches are Molecularly Imprinted Polymers (MIPs) and Surface-Enhanced Raman Spectroscopy (SERS).

1. Causality-Driven Solution: Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic receptors, often described as "plastic antibodies," that are tailor-made to bind a specific target molecule.[23] They are created by polymerizing functional monomers and a cross-linker around a "template" molecule (in this case, MCPA or a close analog).[24] After polymerization, the template is removed, leaving behind cavities that are perfectly matched to the template in size, shape, and chemical functionality. This creates a highly selective binding site, allowing for the efficient capture of MCPA even from complex samples.[23][25] When integrated into sensors (e.g., optical or electrochemical), this selective pre-concentration leads to extremely low detection limits.[26][27]

[Click to download full resolution via product page](#)

2. Causality-Driven Solution: Surface-Enhanced Raman Spectroscopy (SERS)

SERS is an ultra-sensitive vibrational spectroscopy technique that can detect molecules down to the single-molecule level.[28] The effect relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very close to the surface of plasmonic nanostructures (typically made of gold or silver).[29][30] The weak Raman signal of MCPA can be amplified by orders of magnitude, providing a unique "molecular fingerprint" for unambiguous identification.[28] The challenge often lies in getting the MCPA molecule to adsorb onto the SERS substrate, which can be overcome by functionalizing the nanoparticles with a capturing agent, such as cyclodextrin, that has an affinity for MCPA.[29][30]

Part 3: Data Summary & Comparison

The choice of analytical method depends on the required sensitivity, sample matrix, and available instrumentation. The table below summarizes the performance of various techniques for MCPA detection.

Method	Typical Limit of Detection (LOD)	Strengths	Challenges
HPLC-UV	~10 - 100 µg/L (ppb) [18][31]	Robust, widely available, good for routine analysis.	Limited sensitivity, susceptible to matrix interference.
GC-ECD / GC-MS	~0.01 - 1 µg/L (ppb)[9] [10]	Highly sensitive and specific (especially MS).	Requires derivatization of MCPA acid, complex sample prep.
LC-MS/MS	~0.04 - 0.1 µg/L (ppb) [11][13]	Excellent sensitivity and selectivity, no derivatization needed.	High instrument cost, potential for matrix-induced ion suppression.
Immunoassay (ELISA)	~0.1 - 10 µg/L (ppb) [32][33]	High throughput, suitable for screening, field-portable kits.	Potential for cross-reactivity with similar structures.[34]
Electrochemical Sensors	~0.008 - 1 µM (~2 - 200 µg/L)[4][22]	Low cost, portable, real-time analysis.	Sensitivity is highly dependent on electrode modification.
SERS	Nanomolar (nM) range (~0.2 µg/L)[29] [30]	Ultra-high sensitivity, provides structural information.	Substrate fabrication can be complex; signal reproducibility.
MIP-based Sensors	~3 nM (~0.6 µg/L)[23] [26]	Superior selectivity, high affinity, stable.	MIP synthesis requires careful optimization for each target.

Part 4: References

- Cennamo, N., et al. (2020). MCPA Optical Fiber Sensors via Molecularly Imprinted Polymers Combined with Intensity-Based and Plasmonic Platforms. MDPI. Available at: --INVALID-LINK--

- Wang, Y., et al. (2024). Research Advances in Nanosensor for Pesticide Detection in Agricultural Products. MDPI. Available at: --INVALID-LINK--
- Pumera, M., & Merkoçi, A. (2012). Nanomaterials for Sensing and Destroying Pesticides. *Chemical Reviews*. Available at: --INVALID-LINK--
- Li, D., et al. (2024). Nanomaterial-Enabled Spectroscopic Sensing: Building a New Paradigm for Precision Detection of Pesticide Residues. MDPI. Available at: --INVALID-LINK--
- Thakur, M.S., & Chauhan, N. (2015). Nanomaterials for Electrochemical Sensing and Decontamination of Pesticides. *Journal of Nanoscience and Nanotechnology*. Available at: --INVALID-LINK--
- Andrade, H.A., et al. (2022). Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods. National Institutes of Health (NIH). Available at: --INVALID-LINK--
- Daly, R., et al. (2023). SERS based detection of herbicide MCPA using electrochemically synthesized 2D-silver nanodendrites functionalized with cyclodextrin. ResearchGate. Available at: --INVALID-LINK--
- Cennamo, N., et al. (2021). Two sensors based on molecularly imprinted polymers and plastic optical fibers for fast and cost-effective MCPA herbicide detection in environmental monitoring. PubMed. Available at: --INVALID-LINK--
- Cennamo, N., et al. (2020). MCPA Optical Fiber Sensors via Molecularly Imprinted Polymers Combined with Intensity-Based and Plasmonic Platforms. PubMed. Available at: --INVALID-LINK--
- Goerlitz, D.F., & Lamar, W.L. (1967). Determination of Phenoxy Acid Herbicides in Water By Electron-Capture and Microcoulometric Gas Chromatography. U.S. Geological Survey. Available at: --INVALID-LINK--
- Erne, K. (1966). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. National Institutes of Health (NIH). Available at: --INVALID-LINK--

- U.S. Environmental Protection Agency (EPA). (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. EPA. Available at: --INVALID-LINK--
- ChemicalBook. (2023). MCPA-1-BUTYL ESTER. ChemicalBook. Available at: --INVALID-LINK--
- Alan Wood. (n.d.). **MCPA-butyl** data sheet. Compendium of Pesticide Common Names. Available at: --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). **MCPA-butyl**. PubChem. Available at: --INVALID-LINK--
- Daly, R., et al. (2022). SERS based detection of herbicide MCPA using electrochemically synthesized 2D-silver nanodendrites functionalized with cyclodextrin. ChemRxiv. Available at: --INVALID-LINK--
- Agilent Technologies. (2005). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Agilent. Available at: --INVALID-LINK--
- Sanchis-Mallols, J.M., et al. (1998). Determination of Phenoxy Acid Herbicides in Drinking Waters by HPLC and Solid Phase Extraction. Taylor & Francis Online. Available at: --INVALID-LINK--
- Daly, R., et al. (2024). Electrochemical synthesis of 2D-silver nanodendrites functionalized with cyclodextrin for SERS-based detection of herbicide MCPA. ResearchGate. Available at: --INVALID-LINK--
- Cennamo, N., et al. (2020). MCPA Optical Fiber Sensors via Molecularly Imprinted Polymers Combined with Intensity-Based and Plasmonic Platforms. ResearchGate. Available at: --INVALID-LINK--
- Liu, Y., et al. (2008). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. International Journal of Molecular Sciences. Available at: --INVALID-LINK--

- Iowa State University. (1990). Immunoassays for Pesticide Detection. Iowa State University Digital Repository. Available at: --INVALID-LINK--
- University of Hertfordshire. (n.d.). **MCPA-butyl**. AERU. Available at: --INVALID-LINK--
- Kim, H., et al. (2024). SERS detection of surface-adsorbent toxic substances of microplastics based on gold nanoparticles and surface acoustic waves. RSC Publishing. Available at: --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). MCPA-butyl. PubChem. Available at: --INVALID-LINK--
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of MCPA. HELIX Chromatography. Available at: --INVALID-LINK--
- SIELC Technologies. (n.d.). **MCPA-butyl**. SIELC Technologies. Available at: --INVALID-LINK--
- World Health Organization (WHO). (1998). MCPA in Drinking-water. WHO. Available at: --INVALID-LINK--
- Merkoçi, A., et al. (2005). Electrochemical sensor for simultaneous determination of herbicide MCPA and its metabolite 4-chloro-2-methylphenol. PubMed. Available at: --INVALID-LINK--
- He, L., et al. (2022). SERS and machine learning based effective feature extraction for detection and identification of amphetamine analogs. PubMed Central. Available at: --INVALID-LINK--
- Brett, C.M.A., et al. (2012). Enhanced host-guest electrochemical recognition of herbicide MCPA using a β -cyclodextrin carbon nanotube sensor. PubMed. Available at: --INVALID-LINK--
- Yamini, Y., & Behnejad, H. (2010). Evaluation of factors influencing recovery of herbicide mcpa from drinking water. SciSpace. Available at: --INVALID-LINK--

- Hu, J.Y., et al. (2012). Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil. *Environmental Monitoring and Assessment*. Available at: --INVALID-LINK--
- Ibáñez, M., et al. (2004). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. *PubMed*. Available at: --INVALID-LINK--
- World Health Organization (WHO). (2017). MCPA in Drinking-water. WHO. Available at: --INVALID-LINK--
- Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. *BMC Chemistry*. Available at: --INVALID-LINK--
- Yu, T., et al. (2022). The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode. *MURAL - Maynooth University Research Archive Library*. Available at: --INVALID-LINK--
- Brett, C.M.A., et al. (2012). Results obtained for the analysis of MCPA in river water samples using... *ResearchGate*. Available at: --INVALID-LINK--
- Sergeeva, A.A., et al. (2023). Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Juice and Water Samples. *MDPI*. Available at: --INVALID-LINK--
- Farmer, D.K., et al. (2019). Real-Time Measurement of Herbicides in the Atmosphere: A Case Study of MCPA and 2,4-D during Field Application. *National Institutes of Health (NIH)*. Available at: --INVALID-LINK--
- Breslin, C.B., et al. (2022). The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode. *MURAL - Maynooth University Research Archive Library*. Available at: --INVALID-LINK--
- Jõgi, J., et al. (2019). Immunoassay for rapid on-site detection of glyphosate herbicide. *PubMed*. Available at: --INVALID-LINK--

- da Silva, A.G., et al. (2020). Glyphosate detection: methods, needs and challenges. *Environmental Chemistry Letters*. Available at: --INVALID-LINK--
- Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. National Institutes of Health (NIH). Available at: --INVALID-LINK--
- Yar, A., et al. (2024). Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography. ResearchGate. Available at: --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. MCPA-butyl [sitem.herts.ac.uk]
- 2. helixchrom.com [helixchrom.com]
- 3. cdn.who.int [cdn.who.int]
- 4. The Electrochemical Detection of 4-chloro-2-methylphenoxyacetic Acid (MCPA) Using a Simple Activated Glassy Carbon Electrode - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. MCPA-1-BUTYL ESTER | 1713-12-8 [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. MCPA-butyl | C13H17ClO3 | CID 15578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. agilent.com [agilent.com]
- 12. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MCPA-butyl | SIELC Technologies [sielc.com]
- 15. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hh-ra.org [hh-ra.org]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Nanomaterials for Electrochemical Sensing and Decontamination of Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced host-guest electrochemical recognition of herbicide MCPA using a β -cyclodextrin carbon nanotube sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrochemical sensor for simultaneous determination of herbicide MCPA and its metabolite 4-chloro-2-methylphenol. Application to photodegradation environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.org [mdpi.org]
- 25. Two sensors based on molecularly imprinted polymers and plastic optical fibers for fast and cost-effective MCPA herbicide detection in environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MCPA Optical Fiber Sensors via Molecularly Imprinted Polymers Combined with Intensity-Based and Plasmonic Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 32. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Sensitivity of MCPA-butyl Detection]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675961#enhancing-the-sensitivity-of-mcpa-butyl-detection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com